molecular formula C29H48O3 B170311 6-O-Methylcerevisterol CAS No. 126060-09-1

6-O-Methylcerevisterol

Cat. No. B170311
CAS RN: 126060-09-1
M. Wt: 444.7 g/mol
InChI Key: GQVCGTRDXSDAHC-KNXFMRPFSA-N
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Description

6-O-Methylcerevisterol (6-OMC) is a naturally occurring phytosterol that has been isolated from various plants, including the seeds of the Chinese medicinal herb Cerevisiae. It is a C-27 sterol that is structurally related to cholesterol and is a key component of the plant sterol family. 6-OMC has been studied for its potential health benefits and has been found to possess several pharmacological activities. These include anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. Additionally, 6-OMC has been found to possess antioxidant and neuroprotective properties.

Scientific Research Applications

Antitubercular Activity

6-O-Methylcerevisterol has been noted for its potential in antitubercular activity. This application is significant due to the ongoing global fight against tuberculosis (TB). Research suggests that compounds like 6-O-Methylcerevisterol could play a role in developing new TB treatments .

Inhibitory Activity Against Epstein-Barr Virus

Another application of 6-O-Methylcerevisterol is its inhibitory activity against the Epstein-Barr Virus (EBV), which is associated with various types of cancer and autoimmune diseases. Studies indicate that 6-O-Methylcerevisterol may help in creating therapies targeting EBV .

Anti-Tumor Promoters

6-O-Methylcerevisterol is also valuable for its anti-tumor promoting properties. It’s part of ongoing research into cancer prevention and treatment, where it could contribute to the development of anti-cancer drugs .

properties

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVCGTRDXSDAHC-KNXFMRPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045592
Record name Blazein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Methylcerevisterol

CAS RN

126060-09-1
Record name Blazein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126060-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blazein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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